molecular formula C12H20F2N2O B1489099 (3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098065-91-7

(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1489099
CAS No.: 2098065-91-7
M. Wt: 246.3 g/mol
InChI Key: RDMDTMNRHFFRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a synthetic small molecule belonging to a class of organic compounds known as N-acylpiperidines. Compounds featuring the piperidine nucleus are integral building blocks in medicinal chemistry and drug discovery due to their wide range of potential biological activities . The specific structure of this compound, which incorporates two piperidine rings linked by a methanone group and a difluoromethyl substituent, makes it a valuable intermediate for pharmaceutical research and development. Piperidine derivatives are recognized as pivotal cornerstones in the production of drugs and are investigated across numerous therapeutic areas . Research into analogous structures has shown that such compounds can be explored for their potential as anticancer, antiviral, and antimicrobial agents . For instance, similar piperidine-based molecules have been studied as inhibitors for specific enzymes like 11-beta-hydroxysteroid dehydrogenase 1 or for their activity against various cancer cell lines by mechanisms such as tubulin polymerization inhibition . The presence of the difluoromethyl group is a common strategy in modern drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of novel bioactive molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(difluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-11(14)10-4-2-6-16(8-10)12(17)9-3-1-5-15-7-9/h9-11,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMDTMNRHFFRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features a piperidine ring substituted with a difluoromethyl group and a methanone linkage to another piperidine ring. Its unique structure enhances its lipophilicity and binding affinity, making it a candidate for various biological applications.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound's metabolic stability and ability to cross biological membranes, which is crucial for its pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit significant activity against various biological targets, particularly in the central nervous system (CNS). It has been investigated for its potential as a pharmacophore in drug design aimed at treating CNS disorders .

Case Studies and Research Findings

  • CNS Activity : In studies focused on CNS disorders, compounds similar to this compound have shown promise as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological conditions .
  • Selectivity and Potency : A comparative analysis with related compounds revealed that the difluoromethyl substitution significantly influences selectivity and potency against specific targets. For instance, compounds with trifluoromethyl groups demonstrated enhanced activity against serotonin uptake compared to their non-fluorinated analogs .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzyme activities, suggesting potential therapeutic applications in treating diseases mediated by these enzymes .

Comparison of Biological Activity with Related Compounds

Compound NameStructureBiological TargetActivity Level
This compoundStructureCNS ReceptorsModerate
(3-(Trifluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanoneStructure5-HT Uptake InhibitionHigh
(3-(Methyl)piperidin-1-yl)(piperidin-3-yl)methanoneStructureEnzyme InhibitionLow

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H16F2N2OC_{12}H_{16}F_2N_2O, with a molecular weight of 218.24 g/mol. Its structure features two piperidine rings and a difluoromethyl group, which contribute to its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of piperidine exhibit various pharmacological activities, including:

  • Antidepressant Activity : Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Antipsychotic Effects : Some studies have linked piperidine compounds to the modulation of dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders.

Glycine Transporter Inhibition

Recent research has focused on the compound's role as a glycine transporter inhibitor. Glycine transporters are crucial in regulating synaptic glycine levels, which are important for neurotransmission and have implications in conditions such as schizophrenia and spasticity.

  • Case Study : A study highlighted the design of glycine transporter inhibitors that include piperidine structures, demonstrating enhanced inhibitory activity compared to traditional compounds . This suggests that (3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone could be a candidate for further development in this area.

Neurological Research

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological studies. Its influence on neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.

  • Case Study : Research into similar piperidine derivatives has shown promise in models of Alzheimer’s disease, where modulation of neurotransmitter levels can significantly impact disease progression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Fluorination Patterns

The difluoromethyl group in the target compound distinguishes it from analogs like Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone (CAS: 1179663-27-4), which features a trifluoromethyl group. The trifluoromethyl analog exhibits a higher molecular weight (264.29 g/mol vs. In contrast, the difluoromethyl group balances hydrophobicity and polarity, a strategy employed in compounds like (3,3-difluorocyclobutyl)(piperidin-1-yl)methanone to optimize pharmacokinetics .

Table 1: Fluorinated Piperidine Methanones Comparison
Compound Name Fluorine Substituent Molecular Weight (g/mol) Key Applications
Target Compound 3-(Difluoromethyl)piperidin ~260 (estimated) Under investigation
Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone 3-(Trifluoromethyl)piperidin 264.29 Kinase inhibition
(3,3-Difluorocyclobutyl)(piperidin-1-yl)methanone 3,3-Difluorocyclobutyl 218.24 Metabolic stability

Ring System Modifications

Replacing one piperidine ring with heterocycles or aromatic systems alters target selectivity. For example:

  • N-(3-Methoxyphenyl)(4-(3-((trifluoromethyl)pyridin-2-yl)thio)benzylpiperidin-1-yl)methanone (Compound 74, ) incorporates a pyridine-thioether group, enhancing binding to ATP pockets in kinases.
  • 1-(6-Chloro-2-quinoxalinyl)-3-piperidinylmethanone () uses a quinoxaline scaffold for nucleic acid targeting, demonstrating how ring hybridization expands therapeutic applications.

The target compound’s dual piperidine system may favor conformational flexibility over rigid heteroaromatic analogs, as seen in 3-hydroxypiperidin-1-yl methanones (), which exhibit improved solubility but reduced CNS penetration .

Preparation Methods

General Synthetic Strategy

The synthesis of difluoromethyl-containing amides typically involves coupling a difluoromethyl-substituted amine or piperidine derivative with an appropriate acyl chloride or carboxylic acid derivative. The general approach can be summarized as follows:

  • Activation of Carboxylic Acid: The carboxylic acid precursor (often a piperidine-3-carboxylic acid or its derivative) is activated using coupling reagents such as HOBt (1-Hydroxybenzotriazole) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under mild conditions to form an active ester intermediate.

  • Amide Bond Formation: The activated acid intermediate is then reacted with the difluoromethyl-substituted piperidine amine at controlled temperatures (often 0–25 °C) to form the desired amide bond, yielding (3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone.

  • Purification: The crude product is purified by standard techniques such as extraction, washing with aqueous acid/base solutions, drying over anhydrous sodium sulfate, and column chromatography using silica gel with suitable solvent systems (e.g., ethyl acetate/hexanes).

This methodology is supported by analogous synthesis of difluoromethylated pyrazole carboxamide derivatives, where pyrazole carboxylic acids were coupled with amines using HOBt/EDC·HCl under mild conditions, achieving high yields and purity confirmed by IR, NMR, and mass spectrometry.

Detailed Synthetic Procedure (Inferred from Analogous Systems)

Step Reagents and Conditions Description
1. Activation 3-(Difluoromethyl)-piperidine-1-carboxylic acid (or equivalent) dissolved in DMF; add HOBt and EDC·HCl at 0–5 °C Formation of activated ester intermediate
2. Coupling Add piperidin-3-ylamine dropwise; stir at room temperature for 10–12 hours Formation of amide bond
3. Work-up Quench reaction by pouring into ethyl acetate; sequential washes with 1N HCl, water, brine, saturated NaHCO3, and brine Removal of impurities and by-products
4. Drying and Concentration Dry organic layer over anhydrous Na2SO4; filter and concentrate under reduced pressure Preparation of crude product
5. Purification Column chromatography on silica gel using 15:85 ethyl acetate/hexanes Isolation of pure product

Reaction Mechanism Insights

The key step is the nucleophilic attack of the amine nitrogen on the activated carbonyl carbon of the ester intermediate, forming the amide bond. The use of HOBt minimizes side reactions such as racemization and improves coupling efficiency. The difluoromethyl group on the piperidine ring enhances the electrophilicity of the carbonyl carbon, facilitating amide formation.

Structural and Spectroscopic Characterization

  • IR Spectroscopy: Characteristic amide C=O stretch observed near 1639 cm⁻¹, confirming amide bond formation.

  • NMR Spectroscopy: ^1H NMR and ^13C NMR spectra show distinct signals for piperidine ring protons and carbons, with chemical shifts influenced by the difluoromethyl substituent. Slow rotation around the amide C–N bond can cause signal splitting in ^13C NMR.

  • Mass Spectrometry: Confirms molecular weight consistent with this compound.

These characterization methods are essential to confirm the structure and purity of the synthesized compound.

Comparative Table of Preparation Parameters for Difluoromethyl Amides

Parameter Typical Condition/Value Notes
Coupling Reagents HOBt / EDC·HCl Efficient and mild coupling agents
Solvent DMF (Dimethylformamide) Polar aprotic solvent, good solubility
Temperature 0–25 °C Low to room temperature for selectivity
Reaction Time 10–12 hours Sufficient for complete coupling
Work-up Sequential aqueous washes (acid/base/brine) Removes unreacted reagents and by-products
Purification Silica gel column chromatography (ethyl acetate/hexanes) Standard purification technique
Yield Typically 80–90% High yield achievable with optimized conditions

Notes on Side Reactions and Optimization

  • Side reactions such as nucleophilic attack at unintended sites (e.g., carbonyl carbon vs. isothiocyanate carbon in related systems) may occur, necessitating careful control of reaction conditions like temperature and reagent stoichiometry.

  • Lower temperatures favor selective amide formation, while elevated temperatures may increase side product formation.

  • The presence of electron-withdrawing groups (difluoromethyl) influences reactivity and must be considered in reaction design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two stages: (1) Cyclization of precursors to form the difluoromethylpiperidine ring using fluorinating agents like DAST (diethylaminosulfur trifluoride), and (2) Coupling the piperidine moiety via nucleophilic substitution or carbonyl chemistry. For example, amide bond formation between activated carboxylic acid derivatives and amines is common . Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield. Optimization via DOE (Design of Experiments) is recommended to balance temperature (60–100°C) and reaction time (12–48 hrs).

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of fluorination and piperidine ring connectivity. For example, 19^{19}F NMR can resolve difluoromethyl signals at ~-100 to -120 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) and ESI-MS ensures purity (>95%) and molecular weight validation .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/F ratios to confirm stoichiometry .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity). IC50_{50} values are calculated via dose-response curves .
  • Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCRs) to identify affinity .

Advanced Research Questions

Q. How can fluorination at the 3-position of the piperidine ring be optimized to enhance metabolic stability without compromising solubility?

  • Methodological Answer :

  • Isosteric Replacement : Compare difluoromethyl (-CF2_2H) with trifluoromethyl (-CF3_3) or fluoromethyl (-CH2_2F) groups using computational tools (e.g., Schrödinger’s QikProp) to predict LogP and solubility .
  • Metabolic Profiling : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS to identify metabolic hotspots. Fluorination reduces oxidative deamination but may increase lipophilicity; balance via polar substituents (e.g., hydroxyl groups) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this scaffold?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in:
  • Piperidine Substituents : Replace difluoromethyl with methyl, ethyl, or cyclopropyl groups.
  • Linker Optimization : Test ketone vs. amide or ether linkers between piperidine rings .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
  • Table : Example SAR Data from Analogous Compounds
ModificationIC50_{50} (nM)LogPMetabolic Stability (t1/2_{1/2})
-CF2_2H (Parent)1202.145 min
-CF3_3852.890 min
-CH2_2F2001.930 min
Source: Adapted from

Q. How can in vivo pharmacokinetic parameters be improved for this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester groups to enhance oral bioavailability. For example, esterification of the ketone group improves membrane permeability .
  • Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility.
  • PK Studies in Rodents : Administer IV/PO doses (5–10 mg/kg) and measure plasma concentrations via LC-MS/MS. Key parameters: AUC, Cmax_{max}, and clearance .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of similar difluoropiperidine derivatives?

  • Methodological Answer :

  • Assay Standardization : Confirm protocols for cell lines (e.g., passage number), enzyme sources (recombinant vs. tissue-derived), and buffer conditions (pH, ion concentration) .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, conflicting IC50_{50} values may arise from differing ATP concentrations in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 2
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.